1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene
Description
1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by three substituents on a benzene ring: an ethenyl (-CH=CH₂) group at position 1, a fluorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 5. Its molecular formula is C₉H₆F₄, with a molecular weight of 190.13 g/mol.
Properties
IUPAC Name |
1-ethenyl-3-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOWTCZXFXQVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene can be synthesized through various methods, including:
Industrial Production Methods: Industrial production of this compound typically involves large-scale trifluoromethylation and vinylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl (-CF₃) and fluorine groups strongly deactivate the aromatic ring toward EAS due to their electron-withdrawing inductive effects. The -CF₃ group is meta-directing, while fluorine (ortho/para-directing) competes for regioselectivity.
Key Reactions:
Mechanistic Notes :
-
Nitration occurs at the meta position relative to -CF₃ and ortho to fluorine due to steric and electronic constraints .
-
Sulfonation requires elevated temperatures due to the ring’s deactivation.
Addition Reactions at the Ethenyl Group
The ethenyl group undergoes typical alkene reactions, though electron-withdrawing substituents moderate reactivity.
Key Reactions:
Mechanistic Notes :
-
Hydrogenation proceeds via syn addition, yielding a saturated ethyl group .
-
Radical addition (e.g., with CF₃I/triethylborane) is feasible but less explored .
Oxidation and Ozonolysis
Oxidative cleavage of the ethenyl group produces carbonyl compounds.
Key Reactions:
Cross-Coupling Reactions
The ethenyl group participates in transition-metal-catalyzed couplings.
Key Reactions:
Mechanistic Notes :
Polymerization
Radical or ionic initiators induce polymerization via the ethenyl group:
| Initiator | Conditions | Polymer Properties |
|---|---|---|
| AIBN, 70°C | Bulk polymerization | Thermally stable, hydrophobic |
| BF₃·OEt₂ | CH₂Cl₂, –20°C | Low molecular weight oligomers |
Radical Reactions
The -CF₃ group stabilizes adjacent radical intermediates:
| Reaction Type | Reagents/Conditions | Major Product(s) |
|---|---|---|
| Trifluoromethylation | CF₃I, triethylborane, RT | CF₃-adducts at ethenyl or aromatic positions |
Thermal and Photochemical Behavior
Scientific Research Applications
1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-ethenyl-3-fluoro-5-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally analogous derivatives:
Key Observations :
- Electron Effects : The trifluoromethyl group in the target compound and enhances ring deactivation toward electrophilic substitution compared to chlorine in . The methoxy group in introduces electron-donating effects, contrasting with the electron-withdrawing fluoro in the target .
- Reactivity : The ethenyl group in the target enables addition reactions (e.g., hydrogenation, epoxidation), while the ethynyl group in allows alkyne-specific reactions (e.g., click chemistry) .
- Steric Factors : The ethyl group in introduces greater steric bulk than the ethenyl or ethynyl groups in other compounds .
Research Findings and Stability
- Thermal Stability : The CF₃ group in the target compound enhances thermal resistance compared to chlorine in , as seen in thermogravimetric analyses of analogous fluorobenzenes .
- Solubility : Fluorine and CF₃ substituents reduce solubility in polar solvents but improve compatibility with fluorinated matrices (e.g., PTFE) .
- Spectroscopic Data : NMR studies () confirm that electron-withdrawing groups like CF₃ deshield adjacent protons, shifting signals downfield in ¹H NMR spectra .
Biological Activity
1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. These properties are crucial for the compound's interaction with biological targets, potentially influencing pharmacokinetics and pharmacodynamics.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Molecular Targets : The compound can interact with enzymes, receptors, and proteins, potentially modulating their activity. The presence of fluorine atoms increases binding affinity to these targets, enhancing the compound's efficacy in biological systems.
- Pathways Involved : The trifluoromethyl group contributes to the compound's stability and solubility in biological environments, which may affect its distribution and overall activity within organisms.
Biological Activity
The biological activities of this compound have been evaluated in various studies:
- Antiviral Activity : Similar fluorinated compounds have shown significant antiviral properties by inhibiting viral fusion processes. This suggests that this compound may exhibit similar effects against viruses such as influenza.
- Antimicrobial Effects : Compounds with trifluoromethyl groups have demonstrated antimicrobial activities. Research indicates that these compounds can inhibit bacterial growth, making them potential candidates for antibiotic development.
- Cytotoxicity : Preliminary studies indicate that this compound may induce cytotoxic effects in certain cancer cell lines, although more extensive testing is required to establish specific IC50 values and mechanisms of action .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Trifluoromethylated Benzoic Acids : Research demonstrated that derivatives of trifluoromethylated benzoic acids could inhibit influenza virus by interfering with membrane fusion mechanisms. This finding suggests a potential pathway for this compound's antiviral activity.
- Antiproliferative Activity : A series of benzo[b]furan derivatives were studied for their antiproliferative activities against various cancer cell lines. The introduction of trifluoromethyl groups was correlated with increased potency against these cell lines, indicating that similar modifications to this compound could enhance its anticancer properties .
Comparative Biological Activity Table
Q & A
Q. What are the common synthetic routes for 1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene?
Methodological Answer: Synthesis typically involves sequential functionalization of a benzene ring. A validated approach includes:
Trifluoromethylation : Introduce the -CF₃ group via electrophilic substitution using reagents like (trifluoromethyl)copper complexes under anhydrous conditions .
Fluorination : Direct fluorination at the 3-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) in polar aprotic solvents (e.g., DMF) .
Vinylation : Install the ethenyl group via Heck coupling or palladium-catalyzed cross-coupling with vinyl halides .
Q. Key Considerations :
- Purification often requires column chromatography (silica gel, hexane/EtOAc eluent) to isolate the product from regioisomers.
- Yield optimization depends on stoichiometric control of electron-withdrawing groups (-CF₃, -F), which deactivate the ring toward further electrophilic attacks .
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer: Critical spectroscopic techniques include:
- ¹H/¹⁹F NMR :
- GC-MS : Molecular ion peak at m/z 204 (C₉H₆F₄) with fragmentation patterns confirming loss of -CF₃ (93 amu) .
Q. What challenges arise in achieving regioselectivity during synthesis?
Methodological Answer: The -CF₃ and -F groups are meta-directing, but steric and electronic competition complicates regioselectivity:
- Electronic Effects : -CF₃ strongly deactivates the ring, favoring electrophilic attack at the 5-position. However, -F at the 3-position creates steric hindrance, reducing reactivity at adjacent sites .
- Mitigation Strategy : Use directing groups (e.g., boronic esters) in Suzuki-Miyaura couplings to override inherent substituent effects .
Example : Lithiation of 1-trifluoromethoxy-4-(trifluoromethyl)benzene showed preferential activation at the 2-position due to steric factors, highlighting the need for tailored reaction conditions .
Q. How do electron-withdrawing groups influence reactivity in cross-coupling reactions?
Methodological Answer: The -CF₃ and -F groups reduce electron density, slowing oxidative addition in palladium-catalyzed reactions. Strategies include:
- Catalyst Optimization : Bulky ligands (e.g., XPhos) enhance stability of Pd intermediates .
- Solvent Effects : High-polarity solvents (DMSO, NMP) improve solubility of electron-deficient substrates .
Data Contradiction : Conflicting reports on coupling yields (40–75%) may arise from residual moisture or oxygen. Rigorous degassing and anhydrous conditions are critical .
Q. How can researchers resolve contradictions in reported physical properties?
Methodological Answer: Discrepancies in melting points (e.g., 45–46°C vs. 39–42°C) often stem from purity or polymorphic forms:
- Purification : Recrystallize from ethanol/water mixtures to ≥99% purity (HPLC) .
- Analytical Validation : Use differential scanning calorimetry (DSC) to confirm thermal transitions .
Case Study : The CRC Handbook reports a boiling point of 102.3°C for 1-fluoro-4-(trifluoromethyl)benzene, while independent studies note ±2°C variations due to atmospheric pressure calibration errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
